Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is a chemical compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 1st position, and a carboxylate ester at the 3rd position of the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate typically involves the bromination of 1-methyl-1H-indole-3-carboxylate. The process begins with the preparation of 1-methyl-1H-indole-3-carboxylate, which is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like chloroform or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indoles, while coupling reactions can produce biaryl derivatives .
Scientific Research Applications
Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in the study of biological processes involving indole derivatives, such as enzyme inhibition and receptor binding.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and carboxylate ester group play crucial roles in its binding affinity and reactivity. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic applications .
Comparison with Similar Compounds
Methyl 7-bromo-1H-indole-3-carboxylate: Lacks the methyl group at the 1st position.
Methyl 1-methyl-1H-indole-3-carboxylate: Lacks the bromine atom at the 7th position.
Methyl 7-chloro-1-methyl-1H-indole-3-carboxylate: Contains a chlorine atom instead of a bromine atom at the 7th position.
Uniqueness: Methyl 7-bromo-1-methyl-1H-indole-3-carboxylate is unique due to the presence of both the bromine atom and the methyl group, which contribute to its distinct chemical properties and reactivity. These features make it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
276688-76-7 |
---|---|
Molecular Formula |
C11H10BrNO2 |
Molecular Weight |
268.11 g/mol |
IUPAC Name |
methyl 7-bromo-1-methylindole-3-carboxylate |
InChI |
InChI=1S/C11H10BrNO2/c1-13-6-8(11(14)15-2)7-4-3-5-9(12)10(7)13/h3-6H,1-2H3 |
InChI Key |
NHXOACLPWKFIRS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=CC=C2)Br)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.